N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thienopyrimidine derivative featuring a sulfur-linked acetamide moiety and a 3-methoxyphenyl substituent. Its core structure combines a thieno[2,3-d]pyrimidine scaffold with a 4-methylphenyl group at position 5, which is hypothesized to enhance hydrophobic interactions in biological systems. The compound’s molecular formula is C₂₃H₁₉N₃O₂S₂, with a molecular weight of 433.55 g/mol (calculated from and ).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-6-8-15(9-7-14)18-11-28-21-20(18)22(24-13-23-21)29-12-19(26)25-16-4-3-5-17(10-16)27-2/h3-11,13H,12H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGIEUUNURIWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H19N3O2S2
- Molecular Weight : Approximately 421.53 g/mol
- Structural Features : The compound features a methoxy group, a thieno[2,3-d]pyrimidine moiety, and a sulfanylacetamide group. These functional groups contribute to its reactivity and biological activity.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Functional Groups | Methoxy, sulfanyl, acetamide |
| Molecular Weight | 421.53 g/mol |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown its potential to inhibit various cancer cell lines.
Case Study: NCI DTP Protocol Screening
A comprehensive screening was conducted following the National Cancer Institute's Developmental Therapeutics Program (DTP) protocols. The compound was tested against 60 different cancer cell lines:
- Leukemia : Notable sensitivity observed.
- Colon Cancer : Moderate effects.
- Melanoma : Low sensitivity noted.
Table 2: Anticancer Activity Results
| Cancer Type | Sensitivity Level (at 10 µM) |
|---|---|
| Leukemia | High |
| Colon Cancer | Moderate |
| Melanoma | Low |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cancer pathways. The presence of the sulfanyl group enhances nucleophilic substitution reactions, potentially leading to the modulation of target proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.
Mechanistic Insights
The anti-inflammatory activity may be linked to the compound's ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone | Contains methoxy and phenyl groups | Potential anti-inflammatory |
| 5-(4-Methylphenyl)-thieno[2,3-d]pyrimidine derivatives | Similar core structure | Anticancer properties |
| N-(2-Methoxyphenyl)-thieno[2,3-d]pyrimidine derivatives | Variations in substituents | Diverse biological effects |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects :
- The 3-methoxyphenyl group in the target compound may improve solubility compared to bulkier substituents (e.g., 4-butylphenyl in ).
- Halogenation (e.g., chlorine in ) increases molecular weight and may enhance lipophilicity.
Core Modifications: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit positional isomerism, which could influence interactions with enzymatic targets like kinases or topoisomerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
